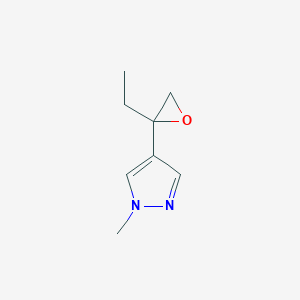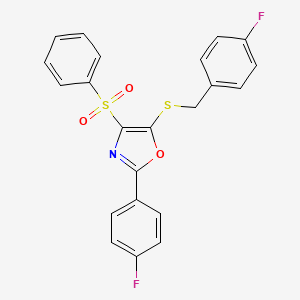![molecular formula C19H19F3N2O3S B2412692 N-(1-{[3-(Trifluormethyl)phenyl]sulfonyl}-4-piperidinyl)benzencarboxamid CAS No. 860788-10-9](/img/structure/B2412692.png)
N-(1-{[3-(Trifluormethyl)phenyl]sulfonyl}-4-piperidinyl)benzencarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidinyl moiety, ending with a benzenecarboxamide group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 4-piperidinol to form the sulfonyl-piperidinyl intermediate. This intermediate is then reacted with benzenecarboxylic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. Industrial methods may also incorporate advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wirkmechanismus
The mechanism of action of N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of the target protein or enzyme and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxyphenylboronic acid
- 2-Methyltetrahydrofuran
- 4-Hydroxy-8-(trifluoromethyl)quinoline
Uniqueness
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-7-4-8-17(13-15)28(26,27)24-11-9-16(10-12-24)23-18(25)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPQMGJBEQIWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2412610.png)





![N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2412618.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)
![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)


